Ethyl (bromomethyl)methylcarbamate
Description
Ethyl (bromomethyl)methylcarbamate (molecular formula: C₅H₉BrNO₂) is a carbamate derivative characterized by a bromomethyl (-CH₂Br) and a methyl (-CH₃) group attached to the carbamate nitrogen, with an ethyl (-CH₂CH₃) ester group. This compound is notable for its reactivity, particularly in nucleophilic substitution reactions, due to the bromine atom's electrophilic nature.
Properties
CAS No. |
64332-55-4 |
|---|---|
Molecular Formula |
C5H10BrNO2 |
Molecular Weight |
196.04 g/mol |
IUPAC Name |
ethyl N-(bromomethyl)-N-methylcarbamate |
InChI |
InChI=1S/C5H10BrNO2/c1-3-9-5(8)7(2)4-6/h3-4H2,1-2H3 |
InChI Key |
BWDWFIDCDVLDMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl N-bromomethyl-N-methylcarbamate can be synthesized through several methods. One common approach involves the reaction of ethyl N-methylcarbamate with bromomethylating agents under controlled conditions. For instance, the reaction of ethyl N-methylcarbamate with bromoform in the presence of a base such as sodium hydroxide can yield ethyl N-bromomethyl-N-methylcarbamate .
Industrial Production Methods
Industrial production of ethyl N-bromomethyl-N-methylcarbamate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-bromomethyl-N-methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an N-alkylated carbamate, while oxidation may produce a corresponding carbonyl compound .
Scientific Research Applications
Ethyl N-bromomethyl-N-methylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl N-bromomethyl-N-methylcarbamate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The reactivity and biological activity of carbamates are heavily influenced by substituents. Below is a comparative analysis of Ethyl (bromomethyl)methylcarbamate and related compounds:
Table 1: Substituent Effects on Carbamate Properties
| Compound Name | Substituents | Key Features | Biological/Reactivity Profile |
|---|---|---|---|
| This compound | -NH(CBr)(CH₃), -OCH₂CH₃ | Bromine enables nucleophilic substitution | Potential enzyme inhibition |
| Ethyl dimethylcarbamate | -N(CH₃)₂, -OCH₂CH₃ | Lacks halogen; lower reactivity | Limited bioactivity, industrial solvent |
| Ethyl (2-bromo-4-methylphenyl)carbamate | Bromo/methyl on phenyl ring | Aromatic substitution enhances stability | Antifungal, antibacterial |
| Ethyl N,N-bis(2-chloroethyl)carbamate | Two Cl on ethyl groups | Chlorine increases electrophilicity | Crosslinking agent in polymers |
| Methyl (4-bromo-3-methylphenyl)carbamate | Bromo/methyl on phenyl | Methyl enhances lipophilicity | Research in medicinal chemistry |
Key Observations :
- Halogen Influence : Bromine substituents (e.g., in aryl or alkyl positions) enhance electrophilicity, enabling covalent interactions with biological targets like enzymes .
- Steric Effects : Bulky substituents (e.g., phenyl rings) improve stability but may reduce solubility .
- Bioactivity : Aromatic bromo-carbamates exhibit stronger antimicrobial activity compared to aliphatic analogs due to enhanced membrane penetration .
Table 2: Reactivity Comparison in Substitution Reactions
| Compound | Reaction Partner | Product | Reaction Rate (Relative) |
|---|---|---|---|
| This compound | Amines | Substituted urea derivatives | High (Br is a good leaving group) |
| Ethyl 3-bromo-4-ethylbenzoate | Nucleophiles | Aromatic substitution products | Moderate (steric hindrance) |
| Ethyl N,N-bis(2-bromoethyl)carbamate | Thiols | Thioether-linked polymers | Very High (dual Br sites) |
Mechanistic Insights :
- The bromomethyl group in this compound facilitates rapid SN2 reactions, making it valuable for synthesizing heterocycles or modifying biomolecules .
- Aryl bromo-carbamates (e.g., Ethyl (2-bromo-4-methylphenyl)carbamate) undergo slower reactions due to aromatic stabilization but offer regioselective coupling in cross-coupling reactions .
Critical Analysis :
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